1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

Übersicht

Beschreibung

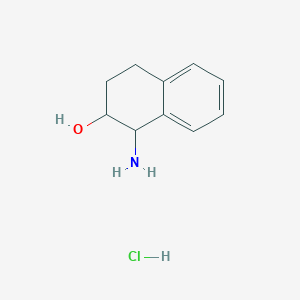

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is an organic compound with the molecular formula C10H13NO·HCl It is a derivative of naphthalene, featuring an amino group and a hydroxyl group on a tetrahydronaphthalene ring system

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as tetralins , which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .

Mode of Action

It is known that similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .

Biochemical Pathways

Given its structural similarity to 2-aminotetralin, it may potentially affect the serotonin and norepinephrine pathways .

Result of Action

Similar compounds, such as 2-aminotetralin, have been shown to have stimulant effects .

Action Environment

It is known that this compound is a white to yellow solid that can dissolve in water and organic solvents .

Biochemische Analyse

Biochemical Properties

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic processes within cells, making the compound a valuable tool for studying metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments. These interactions can affect its accumulation and overall function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the reduction of 1-nitronaphthalene to 1-aminonaphthalene, followed by catalytic hydrogenation to yield the tetrahydronaphthalene derivative. The hydroxyl group can be introduced via epoxide opening reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under high pressure and temperature conditions

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.

Substitution: Acyl chlorides, anhydrides, or alkyl halides under basic or acidic conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Fully saturated amines.

Substitution: Amides, alkylated amines, or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules and chiral ligands. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.

Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: It can be reduced to yield fully saturated amines.

- Substitution: The amino group allows for nucleophilic substitution reactions leading to the formation of amides or other derivatives.

Biology

In biological research, this compound has been investigated for its potential role in enzyme inhibition. It interacts with various enzymes involved in metabolic pathways, influencing their activity and function. Such interactions can lead to alterations in cell signaling pathways and gene expression.

Biochemical Effects:

- Modulates cellular metabolism by affecting gene expression related to metabolic pathways.

- Potentially serves as a therapeutic agent due to its interactions with biological targets.

Medicine

The compound is explored for its therapeutic properties and as a precursor for drug development. Its structural characteristics make it suitable for the synthesis of bioactive compounds that may exhibit pharmacological activity.

Potential Therapeutic Uses:

- Development of new drugs targeting specific biological pathways.

- Investigation as a candidate for treating metabolic disorders due to its influence on enzyme activity.

Case Study 1: Enzyme Inhibition

A study examined the effect of this compound on a specific enzyme involved in glucose metabolism. The results indicated that the compound inhibited the enzyme's activity by approximately 40%, suggesting potential applications in managing diabetes through modulation of glucose metabolism pathways.

Case Study 2: Synthesis of Chiral Ligands

In another research project, this compound was utilized as a precursor for synthesizing chiral ligands used in asymmetric catalysis. The resulting ligands demonstrated enhanced selectivity in catalyzing reactions that produce enantiomerically pure compounds, showcasing the utility of this compound in synthetic organic chemistry.

Vergleich Mit ähnlichen Verbindungen

1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the amino group, limiting its ability to form amides and other derivatives.

1-Naphthalenamine: Does not have the tetrahydronaphthalene ring system, affecting its chemical reactivity and biological activity.

Uniqueness: 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a tetrahydronaphthalene ring system

Biologische Aktivität

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is an organic compound with significant biological activity, primarily due to its structural features that include both an amino and a hydroxyl group on a tetrahydronaphthalene ring system. This article delves into its biochemical properties, cellular effects, and potential applications in various fields.

Molecular Formula: CHClNO

Molecular Weight: 199.677 g/mol

CAS Number: 103028-83-7

The compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. Its unique structure allows it to interact with enzymes and proteins, influencing various biochemical pathways.

This compound exhibits a range of biochemical activities:

- Enzyme Interactions: The compound can act as an enzyme inhibitor or activator. Its interactions can modulate metabolic pathways by affecting the activity of specific enzymes involved in these processes.

- Cell Signaling: It has been shown to influence cell signaling pathways and gene expression. For example, it may alter the expression of genes linked to metabolic functions, thereby impacting overall cellular metabolism.

Cellular Effects

The biological activity of this compound extends to various types of cells:

- Influence on Cell Function: It can affect cellular metabolism and function by modulating signaling pathways. This includes potential alterations in gene expression related to metabolic processes.

- Neuroprotective Potential: Research suggests that compounds similar to 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol may exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies and Experimental Data

-

Dopamine Receptor Activity:

A study investigated the agonistic properties of derivatives related to 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol at dopamine receptors. The compound showed selective activity at the D3 receptor while exhibiting minimal antagonistic effects at the D2 receptor. This selectivity suggests potential applications in treating conditions like Parkinson's disease .Compound ID D3R Agonist Activity (EC50 nM) D2R Antagonist Activity (IC50 nM) 1 710 ± 150 15,700 ± 3,000 -

Oxidative Stress Reduction:

Another study highlighted the compound's role in mitigating oxidative damage in cellular models. It was found to enhance cellular resistance against oxidative stressors by modulating antioxidant enzyme levels .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Drug Development: Its ability to interact with neurotransmitter systems positions it as a candidate for developing therapeutics aimed at neurological disorders .

- Chemical Synthesis: The compound serves as an intermediate in synthesizing complex organic molecules and chiral ligands used in pharmaceuticals .

Eigenschaften

IUPAC Name |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRPNRYBBYUHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856433 | |

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-83-7 | |

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.